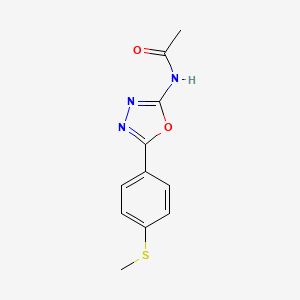

N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

- Synonyms : It is also known by other names such as N-phenylacetamide , N-acetylaniline , and Phenalgene .

Synthesis Analysis

The synthetic pathway for this compound involves the reaction of an appropriate amine (such as aniline) with chloroacetyl chloride, followed by cyclization with thiosemicarbazide. The resulting product is then acetylated to form N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acetamide .

Molecular Structure Analysis

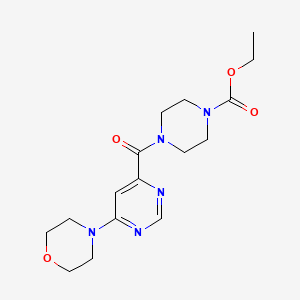

The compound’s molecular structure consists of an acetamide group attached to a phenyl ring containing a 1,3,4-oxadiazole moiety. The methylthio group is positioned ortho to the acetamide nitrogen. The overall structure contributes to its biological activity .

Chemical Reactions Analysis

The compound may participate in various chemical reactions, including hydrolysis, oxidation, and substitution reactions. These reactions can modify its functional groups and alter its properties .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Computational and Pharmacological Potentials

The research into 1,3,4-oxadiazole and pyrazole derivatives, including structures similar to N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acetamide, has revealed their computational and pharmacological potential. These compounds have been evaluated for their toxicity, tumor inhibition, free radical scavenging, analgesic, and anti-inflammatory properties. For instance, certain derivatives exhibited moderate inhibitory effects across assays, demonstrated good affinity for cyclooxygenase-2 (COX-2) and 5-lypoxygenase (5-LOX) correlating to high analgesic and anti-inflammatory effects, and showed antioxidant potential with specific EC50 values. Additionally, some compounds were identified as potent in toxicity assessment and tumor inhibition studies (Faheem, 2018).

Antimicrobial and Hemolytic Activities

Further research into 2,5-disubstituted 1,3,4-oxadiazole compounds, related structurally to N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acetamide, has shown significant antimicrobial and hemolytic activities. These compounds were synthesized and evaluated against various microbial species, displaying activity at various extents relative to reference standards. Specific derivatives were highlighted for their potency against a selected panel of microbes, indicating the potential for further biological screening and application trials (Gul et al., 2017).

Anticancer Agents

Synthesized derivatives of 5-methyl-4-phenyl thiazole, structurally akin to N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acetamide, were studied for their anticancer activity. These compounds, upon structural elucidation, were investigated against human lung adenocarcinoma cells and mouse embryoblast cell line, showing selectivity and efficacy in inhibiting tumor growth. Among these, specific derivatives demonstrated high selectivity and induced apoptosis in cancer cells, suggesting their potential as anticancer agents (Evren et al., 2019).

Propiedades

IUPAC Name |

N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S/c1-7(15)12-11-14-13-10(16-11)8-3-5-9(17-2)6-4-8/h3-6H,1-2H3,(H,12,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMAJKURIYWZTOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(O1)C2=CC=C(C=C2)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B2904955.png)

![N-(2,5-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2904958.png)

![2-amino-4-(4-chlorophenyl)-7-methyl-3-(phenylsulfonyl)-4H,5H-pyrano[4,3-b]pyran-5-one](/img/structure/B2904963.png)

![Tert-butyl (3aR,6aS)-2-(6-chloropyrazin-2-yl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2904965.png)

![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2904968.png)

![N-(2-chlorobenzyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2904973.png)

![5-Bromo-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2904975.png)